2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features an indole ring substituted with a methoxy group, a triazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets in biological systems. The indole and triazole rings are known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethanamine: Another indole derivative with a methoxy group, used in pharmaceutical research.
Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-ylacetate: A compound with similar structural features, used as an intermediate in drug synthesis.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of an indole ring, a triazole ring, and a tetrahydrofuran moiety. This unique structure allows it to interact with a variety of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-5-2-4-12-11(13)7-8-22(12)10-15(23)18-17-19-16(20-21-17)14-6-3-9-25-14/h2,4-5,7-8,14H,3,6,9-10H2,1H3,(H2,18,19,20,21,23) |
InChI Key |
MIFRJWMOXJXNJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NNC(=N3)C4CCCO4 |
Origin of Product |
United States |
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